2-Chloro-4-cyclopropyl-5-methylaniline chemical structure and properties
2-Chloro-4-cyclopropyl-5-methylaniline chemical structure and properties
A Note to Our Scientific Audience:
Extensive research for detailed technical specifications on 2-Chloro-4-cyclopropyl-5-methylaniline has revealed a significant gap in publicly available scientific literature, patent databases, and commercial supplier information. While this molecule is listed by some chemical suppliers, crucial data for a comprehensive technical guide—such as a confirmed CAS number, experimentally determined physicochemical properties, detailed spectral data (NMR, IR, MS), specific synthesis protocols, and documented applications in drug development—are not readily accessible.
This guide, therefore, serves as a foundational overview, drawing upon established principles of organic and medicinal chemistry to infer the likely characteristics, synthesis strategies, and potential applications of this compound. The information presented herein is based on the analysis of structurally related analogs and general chemical principles. It is intended to provide a theoretical framework for researchers and drug development professionals interested in this novel chemical entity. All properties and protocols should be considered predictive and require experimental validation.
Chemical Identity and Structure
2-Chloro-4-cyclopropyl-5-methylaniline is a substituted aniline derivative. The core structure consists of a benzene ring substituted with five groups: an amino group (-NH2), a chlorine atom (-Cl), a cyclopropyl group, and a methyl group (-CH3).
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IUPAC Name: 2-Chloro-4-cyclopropyl-5-methylaniline
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Molecular Formula: C₁₀H₁₂ClN
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Molecular Weight: 181.66 g/mol
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CAS Number: Not definitively available in public databases.
The strategic placement of these substituents suggests its potential as a versatile building block in medicinal chemistry. The chlorine atom and the amino group provide reactive handles for further chemical modifications, while the cyclopropyl and methyl groups influence the molecule's lipophilicity, metabolic stability, and steric profile.
Structural Diagram
Caption: Chemical structure of 2-Chloro-4-cyclopropyl-5-methylaniline.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted properties for 2-Chloro-4-cyclopropyl-5-methylaniline based on its structure.
| Property | Predicted Value/Information | Causality and Field Insights |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Aniline derivatives with similar molecular weights are often solids or liquids with high boiling points due to hydrogen bonding and van der Waals interactions. |
| Melting Point | Expected to be in the range of 30-80 °C. | The presence of polar groups (amino, chloro) and a rigid cyclopropyl ring can lead to efficient crystal packing, resulting in a higher melting point compared to simpler anilines. |
| Boiling Point | Predicted to be >250 °C at atmospheric pressure. | The molecular weight and polar nature of the compound suggest a high boiling point. Vacuum distillation would be necessary to prevent decomposition. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, DMSO, DMF). | The hydrophobic cyclopropyl and methyl groups, along with the benzene ring, reduce water solubility. The amino group provides some capacity for hydrogen bonding with protic solvents. |
| pKa | Estimated to be around 3-4 for the conjugate acid (anilinium ion). | The electron-withdrawing effect of the ortho-chloro substituent is expected to decrease the basicity of the amino group compared to aniline (pKa ~4.6). |
| LogP | Calculated to be in the range of 3.0-3.5. | The combination of the lipophilic cyclopropyl and methyl groups with the chloro-substituted aromatic ring suggests moderate to high lipophilicity, which is often desirable for cell membrane permeability. |
Prospective Synthesis and Manufacturing
While a specific, validated synthesis for 2-Chloro-4-cyclopropyl-5-methylaniline is not documented in readily available literature, a plausible synthetic route can be designed based on established organic chemistry reactions. The key challenge lies in the sequential and regioselective introduction of the substituents onto the aniline core.
A logical retrosynthetic analysis suggests a multi-step process, likely starting from a more readily available substituted nitrobenzene or aniline.
Conceptual Synthetic Workflow
Caption: A plausible synthetic workflow for 2-Chloro-4-cyclopropyl-5-methylaniline.
Hypothetical Step-by-Step Protocol
Step 1: Suzuki Coupling to Introduce the Cyclopropyl Moiety
The introduction of the cyclopropyl group can be efficiently achieved via a palladium-catalyzed Suzuki coupling reaction.
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Reactants: To a solution of a suitable starting material, such as 4-bromo-2-chloro-1-methyl-5-nitrobenzene (1 equivalent), in a solvent system like a mixture of toluene, ethanol, and water, add cyclopropylboronic acid (1.2-1.5 equivalents).
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Catalyst and Base: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents).
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Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-chloro-4-cyclopropyl-5-methyl-nitrobenzene, is then purified by column chromatography.
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Expertise & Experience Insight: The choice of palladium catalyst and base is crucial for optimizing the yield and minimizing side reactions. The water content in the solvent system can significantly influence the efficiency of the Suzuki coupling.
Step 2: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to an amine.
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Reactants: Dissolve the intermediate from Step 1 (1 equivalent) in a suitable solvent. For catalytic hydrogenation, ethanol or ethyl acetate is common. For metal-acid reduction, concentrated hydrochloric acid is used.
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Reducing Agent:
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Catalytic Hydrogenation: Add a catalyst such as 10% palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (from a balloon to high pressure, depending on the scale and reactivity).
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Metal-Acid Reduction: Add a metal like tin(II) chloride (SnCl₂) (3-5 equivalents) or iron powder to the solution in concentrated HCl and heat the mixture.
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Reaction Conditions: Catalytic hydrogenation is often performed at room temperature, while metal-acid reductions may require heating (e.g., 50-70 °C). The reaction progress is monitored until the disappearance of the starting material.
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Work-up and Purification:
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For Catalytic Hydrogenation: The catalyst is removed by filtration through Celite, and the solvent is evaporated.
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For Metal-Acid Reduction: The reaction mixture is cooled and made basic with a concentrated sodium hydroxide solution to precipitate the metal hydroxides. The product is then extracted with an organic solvent.
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Final Purification: The crude 2-Chloro-4-cyclopropyl-5-methylaniline is purified by column chromatography or crystallization to yield the final product.
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Trustworthiness through Self-Validation: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS, GC-MS) to confirm the identity and purity of the intermediates and the final product. The final structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Medicinal Chemistry
Substituted anilines are privileged structures in drug discovery, serving as key intermediates in the synthesis of a wide array of therapeutic agents. The unique combination of substituents in 2-Chloro-4-cyclopropyl-5-methylaniline suggests its potential utility in several areas:
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Kinase Inhibitors: The aniline moiety is a common feature in many kinase inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain. The chloro, cyclopropyl, and methyl groups can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, potentially leading to potent and selective inhibitors.
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GPCR Ligands: The aromatic core can serve as a scaffold for building ligands that target G-protein coupled receptors. The substituents can be modified to fine-tune receptor affinity and selectivity.
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Antiviral and Antibacterial Agents: The overall structural motif is present in various antimicrobial compounds. This aniline derivative could be a starting point for the synthesis of novel agents in this therapeutic area.
The cyclopropyl group is of particular interest as it can enhance metabolic stability by blocking potential sites of oxidation and can also introduce conformational rigidity, which may improve binding affinity to a biological target.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-cyclopropyl-5-methylaniline is not widely available, general precautions for handling substituted anilines should be strictly followed.
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General Hazards: Aromatic amines are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They may cause skin and eye irritation.
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
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Body Protection: A lab coat and, if necessary, an apron or full-body suit should be worn.
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Respiratory Protection: Work in a well-ventilated fume hood. If the substance is a powder or if aerosols may be generated, a respirator may be necessary.
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Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move the person to fresh air.
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If swallowed: Seek immediate medical attention.
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Disclaimer: The information provided in this guide is for research and informational purposes only and is based on theoretical predictions and general chemical knowledge. It has not been experimentally validated. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines and regulations.
References
As this is a theoretical guide for a compound with limited public data, there are no direct references for its specific properties or synthesis. The principles and reactions described are based on standard organic chemistry knowledge, for which the following are authoritative general references:
